bionectin C

Description

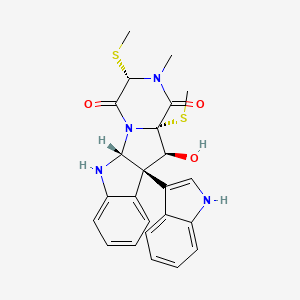

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H24N4O3S2 |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

(1R,4S,7S,8S,9R)-8-hydroxy-9-(1H-indol-3-yl)-5-methyl-4,7-bis(methylsulfanyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione |

InChI |

InChI=1S/C24H24N4O3S2/c1-27-19(32-2)18(29)28-21-23(14-9-5-7-11-17(14)26-21,20(30)24(28,33-3)22(27)31)15-12-25-16-10-6-4-8-13(15)16/h4-12,19-21,25-26,30H,1-3H3/t19-,20-,21+,23+,24-/m0/s1 |

InChI Key |

JRTACGAFPBCZMH-OSGAQNHASA-N |

Isomeric SMILES |

CN1[C@H](C(=O)N2[C@@H]3[C@]([C@@H]([C@@]2(C1=O)SC)O)(C4=CC=CC=C4N3)C5=CNC6=CC=CC=C65)SC |

Canonical SMILES |

CN1C(C(=O)N2C3C(C(C2(C1=O)SC)O)(C4=CC=CC=C4N3)C5=CNC6=CC=CC=C65)SC |

Synonyms |

bionectin C |

Origin of Product |

United States |

Biosynthesis and Origin of Bionectin C

Natural Sources and Producer Organisms of Bionectin C

This compound is a secondary metabolite produced by a specific fungal strain, providing a focused area of study for its natural origin.

Fungal Isolation and Culturing Methodologies for this compound Production

This compound, along with its analogues bionectin A and B, was first isolated from the mycelium of liquid fermentation cultures of the fungus Bionectra byssicola F120. nih.gov The production of this compound is achieved through a carefully controlled fermentation process. The process begins with the inoculation of a seed culture in a suitable liquid medium. After a period of growth, this seed culture is then transferred to a larger production medium, such as Yeast-Peptone-Soluble (YPS) broth, for a more extensive fermentation period. The mycelia, which contain the desired compound, are then harvested from the culture broth for extraction and purification of this compound.

Strain Identification and Phylogenetic Characterization of Producing Fungi

The producing organism, strain F120, was identified as Bionectra byssicola based on standard biological and physiological tests. This filamentous fungus belongs to the family Bionectriaceae in the order Hypocreales. For preservation and further study, the strain has been deposited in the Korean Collection for Type Cultures. Fungi of the genus Bionectra are known producers of a diverse array of bioactive secondary metabolites, including other diketopiperazine derivatives.

Elucidation of the Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, a hypothetical pathway can be proposed based on the well-characterized biosynthesis of related ETPs, such as gliotoxin (B1671588).

Identification and Characterization of Putative Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of secondary metabolites in fungi are typically organized in biosynthetic gene clusters (BGCs). Although the specific BGC for this compound in Bionectra byssicola F120 has not yet been identified and characterized, it is hypothesized to be similar to other ETP BGCs. These clusters commonly contain a set of core genes encoding key enzymes.

Table 1: Putative Key Enzymes in the this compound Biosynthetic Gene Cluster

| Enzyme Type | Putative Function in this compound Biosynthesis | Homologous Enzyme in Gliotoxin Biosynthesis |

|---|---|---|

| Non-ribosomal Peptide Synthetase (NRPS) | Catalyzes the condensation of two amino acid precursors to form the diketopiperazine core. | GliP |

| Glutathione (B108866) S-transferase (GST) | Incorporates sulfur into the diketopiperazine core via conjugation with glutathione. | GliG |

| Gamma-glutamylcyclotransferase | Cleaves the glutamyl moiety from the glutathione adduct. | GliK |

| C-S Lyase | Removes the glycine (B1666218) and cysteine residues from the glutathione adduct. | GliJ/GliI |

| Oxidoreductase | Potentially involved in redox reactions of the sulfur atoms. | GliT |

| S-adenosyl-L-methionine (SAM)-dependent Methyltransferase | Catalyzes the methylation of the thiol groups to form the methylsulfanyl groups. | TmtA (in Aspergillus fumigatus) |

The identification of such a cluster in the genome of Bionectra byssicola would be a critical step in confirming the proposed biosynthetic pathway.

Enzymatic Transformations and Key Intermediates in this compound Biosynthesis

The biosynthesis of this compound is thought to proceed through a series of enzymatic transformations, starting from amino acid precursors. The proposed key steps and intermediates are outlined below.

Diketopiperazine Formation: A non-ribosomal peptide synthetase (NRPS) is believed to catalyze the condensation of two amino acid precursors, likely a tryptophan derivative and another amino acid, to form the initial diketopiperazine (DKP) scaffold.

Sulfur Incorporation: A glutathione S-transferase (GST) likely installs the sulfur atoms onto the DKP core by conjugating it with two molecules of glutathione.

Glutathione Cleavage: A series of enzymes, including a gamma-glutamylcyclotransferase and a C-S lyase, would then act to sequentially cleave the glutathione molecules, leaving behind two reactive thiol groups on the DKP.

S-Methylation: This is the key diverging step in this compound biosynthesis compared to ETPs with a disulfide bridge. Instead of an oxidative cyclization to form the disulfide bond, it is proposed that a SAM-dependent methyltransferase catalyzes the methylation of the two thiol groups, resulting in the characteristic dimethylsulfanyl structure of this compound. The existence of S-methyltransferases that act on thiol groups of ETPs has been documented in other fungi. researchgate.net

Table 2: Proposed Key Intermediates in this compound Biosynthesis

| Intermediate | Description |

|---|---|

| Diketopiperazine (DKP) | The initial cyclic dipeptide core formed by the NRPS. |

| Bis-glutathionyl-DKP | The DKP core with two glutathione molecules attached. |

Comparative Biosynthetic Analyses with Related Epipolythiodiketopiperazines

A comparative analysis of the proposed this compound pathway with the well-studied biosynthesis of gliotoxin reveals significant similarities and a crucial difference.

Both pathways are thought to utilize a conserved set of enzymes for the assembly of the DKP core and the incorporation of sulfur via glutathione conjugation. The enzymatic cascade for glutathione cleavage is also likely to be conserved.

The primary point of divergence lies in the fate of the dithiol intermediate. In gliotoxin biosynthesis, an oxidoreductase, GliT, catalyzes the formation of the intramolecular disulfide bridge. In contrast, for this compound, the proposed pathway involves the action of an S-methyltransferase to cap the thiol groups with methyl moieties. This prevents the formation of a disulfide bond and leads to the distinct structure of this compound. This S-methylation step can be considered a "shunt" from the canonical ETP pathway that produces disulfide-bridged compounds. The total synthesis of this compound has been achieved, and the chemical steps involved in the introduction of the methylsulfanyl groups provide a plausible, albeit non-enzymatic, model for this key biosynthetic transformation. nih.gov

Chemical Synthesis and Analog Development of Bionectin C

Total Synthesis Strategies for Bionectin C and Analogues

The total synthesis of this compound and its closely related analogue, bionectin A, has been a subject of significant research, leading to the development of elegant and efficient synthetic routes. These strategies have had to overcome the challenges associated with the stereoselective construction of the complex polycyclic core, the installation of the sensitive epidithiodiketopiperazine moiety, and the formation of the C3-(3′-indolyl) linkage.

Development of Scalable and Enantioselective Synthetic Routes

A key challenge in the synthesis of this compound is the efficient and scalable production of the necessary chiral building blocks. A notable advancement in this area is the development of a concise and scalable route to erythro-β-hydroxytryptophan. nih.govnih.gov Initial approaches were inspired by existing asymmetric dihydroxylation methods, which proved effective for exploratory studies. nih.gov However, the demands of material throughput for a full synthetic campaign prompted the development of a more efficient method. nih.gov This improved route was critical for accessing the quantities of starting material required for the total synthesis. nih.gov

One of the successful total syntheses of (+)-bionectin A and C features a highly scalable and diastereoselective halocyclization reaction to construct the tetracyclic core. nih.govscispace.com This reaction, using excess bromine followed by the addition of anisole, proceeds in high yield and diastereoselectivity, favoring the desired endo-cyclization product. scispace.com The presence of the C12-hydroxyl group was found to be crucial in directing the stereochemical outcome of this cyclization, a finding with significant implications for the synthesis of other C12-hydroxylated ETP natural products. scispace.com This scalability at an early stage is a hallmark of an efficient total synthesis. nih.govscispace.com

Another powerful strategy for the enantioselective synthesis of bionectin A and other related ETP natural products starts from a readily available trioxopiperazine precursor, which can be synthesized enantioselectively. nih.gov This approach allows for the late-stage introduction of diversity in the diketopiperazine unit, providing a flexible entry into a range of complex ETP alkaloids. nih.gov

Key Methodological Advances in Stereoselective Construction of the Core Scaffold

The stereoselective construction of the densely functionalized hexahydropyrroloindoline core of this compound, featuring vicinal quaternary stereocenters, has necessitated significant methodological innovation. A pivotal challenge is the formation of the C3-(3′-indolyl) bond. scispace.comacs.org

Initial intermolecular Friedel-Crafts approaches for this transformation were met with difficulties due to the steric hindrance and electronic deactivation imposed by the C12-hydroxyl group. scispace.com To overcome this, an intramolecular strategy was devised. scispace.commit.edu This involved tethering the indole (B1671886) nucleophile to the tetracyclic core via a silyl (B83357) linkage. scispace.commit.edu A subsequent silver-mediated intramolecular Friedel-Crafts reaction then proceeded smoothly to afford the desired C3-(3′-indolyl)-silacyclic product in good yield. scispace.commit.edu This intramolecular approach represents a key methodological advance for the synthesis of C12-hydroxylated ETP alkaloids. scispace.com

Another significant development was the first example of a permanganate-mediated stereoinvertive hydroxylation at the α-stereocenters of a diketopiperazine. scispace.comrsc.org This discovery, along with the development of a direct triketopiperazine synthesis from a parent cyclo-dipeptide, has expanded the toolbox for the synthesis of complex ETPs. scispace.comrsc.org

The installation of the epidithiodiketopiperazine (ETP) bridge is another critical step. A novel mercaptan reagent was developed that allows for the formation of the ETP motif under very mild conditions. scispace.comrsc.org This method involves the use of a thiol surrogate that can be unraveled late in the synthesis, a crucial feature given the sensitivity of the ETP moiety. nih.govscispace.com

| Key Methodological Advance | Description | Significance for this compound Synthesis |

| Intramolecular Silyl-Tethered Friedel-Crafts Reaction | An indole nucleophile is tethered to the core via a silyl group, followed by a silver-mediated intramolecular cyclization. | Overcomes the steric and electronic challenges of the C12-hydroxyl group for the crucial C3-(3′-indolyl) bond formation. |

| Permanganate-Mediated Stereoinvertive Hydroxylation | A novel method for the hydroxylation of the α-positions of the diketopiperazine ring with inversion of stereochemistry. | Provides a new tool for the late-stage functionalization of the diketopiperazine core. |

| Novel Mercaptan Reagent for ETP Synthesis | A new reagent for the introduction of the epidithiodiketopiperazine bridge that can be deprotected under mild conditions. | Enables the late-stage and efficient installation of the sensitive ETP moiety. |

| Scalable Diastereoselective Halocyclization | A high-yielding and diastereoselective bromocyclization to form the tetracyclic core, directed by the C12-hydroxyl group. | Allows for the efficient and scalable production of a key intermediate. |

Challenges and Innovations in Late-Stage Functionalization

Late-stage functionalization is a powerful strategy for the synthesis of complex natural products and their analogs, but it also presents unique challenges. In the context of this compound synthesis, the introduction of the epidithiodiketopiperazine (ETP) bridge is a prime example of a challenging late-stage transformation. The ETP moiety is sensitive to various reaction conditions, necessitating the development of mild and selective methods for its installation. scispace.com

The innovative use of a novel mercaptan reagent that acts as a latent hydrogen sulfide (B99878) equivalent has been a key solution to this challenge. scispace.com This reagent allows for the formation of a stable thioether intermediate that can be carried through several synthetic steps before being converted to the final disulfide under mild oxidative conditions. scispace.com In the synthesis of (+)-bionectin A, it was found that the use of a sacrificial thiol was necessary to facilitate the final oxidation to the disulfide, highlighting the subtle conformational factors that can influence late-stage reactions. scispace.com

Another challenge in the late-stage functionalization of the bionectin core is the potential for competing side reactions. The presence of multiple reactive functional groups requires highly chemoselective transformations. The development of a direct triketopiperazine synthesis from a diketopiperazine precursor is an example of an innovation that allows for the late-stage diversification of the ETP core. scispace.comnih.gov This strategy enables the synthesis of a variety of ETP natural products from a common intermediate, showcasing the power of late-stage functionalization in creating molecular diversity. nih.gov

Semisynthetic Approaches to this compound Derivatives

Semisynthesis, the chemical modification of a natural product, is a valuable tool for generating derivatives that may have improved properties or can be used as biological probes. While specific examples of semisynthesis starting from isolated this compound are not extensively documented, the broader class of ETP alkaloids has been the subject of such studies, providing a framework for potential modifications of this compound.

Strategies for Chemical Modification of Isolated this compound

The chemical modification of complex natural products like this compound requires careful consideration of the reactivity of its various functional groups. Based on studies of related ETP alkaloids, several positions on the this compound scaffold could be targeted for modification. nih.gov Reductive S-methylation of the epidithiodiketopiperazine bridge in this compound has been shown to lead to a dramatic loss of biological activity, indicating the importance of this moiety for its function. nih.gov

The C12-hydroxyl group is a potential site for derivatization. Acylation or etherification of this alcohol could be explored to probe the steric and electronic requirements at this position. The indole nitrogen is another potential site for modification, although this could also impact the molecule's biological activity.

A common strategy for the modification of related ETP alkaloids, such as the verticillins, involves the derivatization of the C11 and C11' hydroxyl groups. nih.gov Given the structural similarities, it is plausible that similar strategies could be applied to the C12-hydroxyl group of this compound.

Synthesis of Bioconjugates and Chemically Tagged Probes of this compound

The development of bioconjugates and chemically tagged probes of this compound is crucial for elucidating its mechanism of action and identifying its cellular targets. This typically involves the introduction of a functional group, or "linker," onto the natural product that can be used for conjugation to a reporter molecule (e.g., a fluorophore or biotin) or a solid support for affinity chromatography. mit.edu

Research into the synthesis of functionalized ETPs designed for derivatization has provided a roadmap for creating such probes. mit.edu This work has focused on developing synthetic routes to potent ETPs that incorporate a functional handle for conjugation, without compromising their cytotoxic activity. mit.edu Key to this approach is the strategic placement of the linker at a position that does not interfere with the natural product's interaction with its biological target. mit.edu

Design and Synthesis of this compound Analogues and Hybrids

The development of analogues and hybrids of this compound is a key area of research, driven by the need to understand its mode of action and to optimize its properties as a potential therapeutic agent. This involves both the rational design of new structures and the development of synthetic methodologies to produce them.

The rational design of this compound analogues is guided by our understanding of the structure-activity relationships (SAR) within the broader family of ETP alkaloids. nih.govrsc.org The goal is to create structural diversity to probe the key interactions between the molecule and its biological targets. nih.gov Key principles for the structural diversification of this compound and related ETP alkaloids include:

Modification of the Diketopiperazine Core: The central diketopiperazine (DKP) ring is a key feature of ETP alkaloids. Modifications at various positions of this core structure have been explored to assess their impact on biological activity. For instance, derivatization at the N1 position has been shown to be well-tolerated, allowing for the introduction of various functional groups without a significant loss of activity. mit.edu This provides an opportunity to attach probes or modify the pharmacokinetic properties of the molecule.

Variation of the Ancillary Amino Acid: this compound is derived from the amino acids tryptophan and sarcosine (B1681465). The synthesis of analogues incorporating different amino acids in place of sarcosine is a strategy to explore the impact of this residue on the molecule's conformation and biological activity. mit.edunih.gov The diversity of ancillary amino acids in naturally occurring ETPs suggests that this position is a key point for generating structural variety. mit.edu

Alteration of the Sulfur Bridge: The epidithiodiketopiperazine moiety is crucial for the biological activity of these compounds. nih.gov The number of sulfur atoms in the bridge (di-, tri-, or tetrasulfide) can influence the redox potential and reactivity of the molecule, and consequently its biological effects. Synthetic strategies that allow for the controlled installation of polysulfide bridges are therefore essential for creating analogues with varied reactivity. acs.org

Substitution at the Indole Ring: The C3-indolyl group is a common feature of many ETP alkaloids. nih.gov Modifications to this part of the molecule, such as substitutions on the indole ring, can influence interactions with biological targets. For example, increasing the steric bulk at the C3 position has been correlated with increased bioactivity in some ETP alkaloids. mit.edu

Stereochemical Diversity: The complex three-dimensional structure of this compound offers opportunities for generating stereochemical analogues. The synthesis of diastereomers and enantiomers can help to elucidate the stereochemical requirements for biological activity.

A summary of key diversification points in ETP alkaloids related to this compound is presented in the table below.

| Modification Site | Description | Impact on Activity (General Observations) |

| N1 Position | Derivatization of the nitrogen atom in the diketopiperazine ring. | Generally well-tolerated; allows for the introduction of various functional groups. mit.edu |

| C3 Position | Modification of the substituent at the C3 quaternary stereocenter. | Increased steric bulk can lead to increased bioactivity. mit.edu |

| C11/C15 Positions | Alteration of the sulfur bridge and its stereochemistry. | The disulfide bridge is essential for cytotoxicity. mit.edu |

| Ancillary Amino Acid | Replacement of the sarcosine residue with other amino acids. | A key source of natural diversity in ETP alkaloids. mit.edunih.gov |

The generation of libraries of this compound analogues is crucial for systematically exploring the structure-activity relationships and identifying compounds with improved properties. The synthetic strategies employed are often based on the total synthesis of the natural product, with modifications to allow for the introduction of diversity at specific points.

A concise and efficient total synthesis of (+)-bionectin C has been developed, which also provides access to its analogue, (+)-bionectin A. nih.gov This synthetic route features several key transformations that can be adapted for the generation of analogue libraries. The key steps in the synthesis of (+)-bionectin C that are amenable to diversification include:

Synthesis of the Diketopiperazine Core: The synthesis begins with the preparation of a diketopiperazine intermediate. By using different amino acid starting materials, a library of diketopiperazines with varied ancillary residues can be generated. nih.govscispace.com

Intramolecular Friedel-Crafts Reaction: A key step in the synthesis is an intramolecular Friedel-Crafts reaction of a silyl-tethered indole to form the C3-indolylated tetracyclic core. nih.gov The use of substituted indoles in this step would allow for the creation of analogues with modified indole moieties.

Thiolation and Disulfide Bridge Formation: The introduction of the epidithiodiketopiperazine core is a critical and challenging step. A mild and efficient method for the sulfidation of diketopiperazines has been developed, which can be used to install the disulfide bridge. nih.gov This methodology could potentially be adapted to create analogues with different numbers of sulfur atoms in the bridge.

The table below summarizes some of the key reagents and intermediates in the total synthesis of (+)-bionectin C.

| Compound/Reagent | Role in Synthesis | Reference |

| erythro-β-hydroxytryptophan | Key chiral starting material. | nih.gov |

| Chlorodimethyl(N-Boc-2-indole)silane | Reagent for tethering the indole group for the intramolecular Friedel-Crafts reaction. | nih.gov |

| Silver-mediated Friedel-Crafts reaction | Key C-C bond-forming reaction to create the C3-indolyl tetracycle. | nih.gov |

| Ketomercaptan reagent | A hydrogen sulfide surrogate for the introduction of the sulfur atoms. | nih.gov |

The development of flexible and scalable synthetic routes has enabled the creation of libraries of ETP derivatives for SAR studies. nih.govrsc.org For example, a library of 60 ETP analogues was synthesized to investigate their anticancer activity, leading to a comprehensive SAR profile for this class of compounds. nih.gov This work demonstrated that a modular synthetic strategy, where different building blocks can be combined, is highly effective for generating chemical libraries of complex natural products like this compound. nih.gov

Structural Elucidation Methodologies Applied to Bionectin C

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods form the cornerstone of molecular structure determination. By analyzing the interaction of molecules with electromagnetic radiation, chemists can piece together the molecular framework, identify functional groups, and probe the electronic and magnetic environments of individual atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in confirming the structure of bionectin C. Following the total synthesis of the compound, its structure was verified by comparing its spectroscopic data with that reported in the literature for the natural product. nih.govmit.edu The primary NMR techniques used include 1D (¹H and ¹³C NMR) and 2D experiments.

One-dimensional ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. In the characterization of synthetic (+)-bionectin C, ¹H and ¹³C NMR spectra were recorded on high-field instruments (400, 500, or 600 MHz) and referenced to the residual solvent signals. rsc.org

While detailed 2D NMR experimental data (like COSY, HSQC, or HMBC) for this compound itself is not extensively detailed in the primary synthesis reports, the structural confirmation relied heavily on the comparison of the 1D spectra with known data. nih.gov It is noteworthy that in the process of confirming the structure of the direct precursor, (+)-bionectin A, researchers noted discrepancies between their NMR data for the synthetic sample and the data from the original isolation report. nih.govmit.edu However, the data for synthetic (+)-bionectin C, obtained via reductive methylation of synthetic (+)-bionectin A, was found to be in agreement with the literature values for both (+)-bionectin C and the structurally identical compound, (+)-gliocladin A. nih.govmit.edu Interestingly, other researchers have noted that while this compound and gliocladin A are reported to have the same structure, their published NMR data show slight differences. researchgate.net

A comparison of the reported ¹H and ¹³C NMR data for synthetic (+)-bionectin C with the data from the original isolation is presented below. rsc.org

Interactive Table: NMR Data for (+)-Bionectin C

| Position | ¹³C NMR (126 MHz, DMSO-d₆) δ (ppm) | ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) [multiplicity, J (Hz), integration] |

| 3 | 75.9 | - |

| 3a | 65.5 | - |

| 4 | 125.8 | 7.32 (d, J = 7.9, 1H) |

| 5 | 119.1 | 6.91 (t, J = 7.5, 1H) |

| 6 | 121.7 | 7.03 (t, J = 7.6, 1H) |

| 7 | 111.9 | 6.70 (d, J = 7.8, 1H) |

| 7a | 136.2 | - |

| 8 | 109.1 | - |

| 8a | 139.7 | - |

| 10 | 166.7 | - |

| 11 | 60.1 | 4.22 (s, 1H) |

| 12 | 78.4 | 5.10 (s, 1H) |

| 13 | 165.4 | - |

| 15a | 76.5 | - |

| 1' | 31.1 | 3.03 (s, 3H) |

| 2'' | 27.6 | 2.87 (s, 3H) |

| N-H (9) | - | 11.20 (s, 1H) |

| N-H (14) | - | 8.65 (s, 1H) |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. neu.edu.tr For the structural elucidation of this compound, high-resolution mass spectrometry (HRMS) was employed to accurately determine its molecular formula. rsc.org

Specifically, electrospray ionization (ESI) was used as the ionization source. rsc.org ESI is a soft ionization technique that brings molecules into the gas phase as ions with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule. The high resolution of the mass analyzer (a Fourier-transform ion cyclotron resonance, or FT-ICR, instrument was used) allows for the determination of the molecular mass with very high accuracy (typically to within a few parts per million). rsc.org This precision enables the calculation of a unique elemental composition. For (+)-bionectin C, HRMS-ESI analysis would have confirmed the molecular formula C₂₃H₂₂N₄O₃S₂, providing crucial evidence for the proposed structure and corroborating the data obtained from NMR spectroscopy.

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. While a crystal structure for this compound itself has not been reported, its absolute configuration was definitively established through the crystallographic analysis of its direct synthetic precursor, (+)-bionectin A. nih.govmit.edu

In the total synthesis by Movassaghi and coworkers, the structure of (+)-bionectin A was unequivocally confirmed by single-crystal X-ray diffraction analysis of its p-nitrobenzoate derivative. nih.govmit.edu Since this compound is synthesized from bionectin A via a reductive methylation reaction that does not affect the existing stereocenters, the confirmed absolute configuration of bionectin A directly translates to that of this compound. nih.gov

Furthermore, the stereochemistry of key building blocks was secured at earlier stages of the synthesis using this technique. For instance, the absolute and relative stereochemistry of a crucial β-hydroxy-α-amino ester intermediate was verified through X-ray analysis of its 3,5-dinitrobenzamide (B1662146) derivative. nih.govscispace.com This rigorous, stepwise confirmation of stereocenters throughout the synthetic route provides incontrovertible proof of the final structure of (+)-bionectin C.

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing information about the molecule's three-dimensional structure. nih.govuniv-amu.fr The most fundamental of these methods is the measurement of optical rotation.

Pre Clinical Biological Activities and Mechanistic Investigations of Bionectin C

In Vitro Biological Activity Profiling of Bionectin C

The in vitro biological profile of this compound has been explored in several key areas, primarily focusing on its antimicrobial and cytotoxic potential.

The epipolythiodiketopiperazine (ETP) family of natural products, to which this compound belongs, is widely recognized for demonstrating potent cytotoxic activity across a broad spectrum of cancer cell lines. nih.govacs.org Compounds in this class, such as the related gliocladin C, have shown significant cytotoxicity against murine P388 lymphocytic leukemia cells. researchgate.netnih.gov This general cytotoxicity is a well-documented characteristic of ETPs, which are known to induce apoptosis in cancer cells. researchgate.net

However, despite the pronounced anticancer potential of the ETP class, specific data on the cytotoxic activity of this compound against diverse cancer cell lines are not extensively reported in the current scientific literature. Review articles and compound tables frequently note the activities of its congeners but often show no specific cytotoxic data for this compound itself. semanticscholar.orgnih.govresearchgate.net

The antimicrobial properties of this compound have been evaluated, particularly in comparison to its structural analogs, bionectin A and bionectin B. These studies have focused on clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant S. aureus (QRSA).

Research findings indicate that, unlike its counterparts, this compound does not possess significant antibacterial activity. In studies where bionectin A and B exhibited notable activity against various strains of S. aureus with Minimum Inhibitory Concentration (MIC) values in the range of 10-30 µg/mL, this compound showed no antibacterial effect even at a concentration of 100 µg/mL. mdpi.com This lack of activity is a key distinguishing feature of this compound within its immediate chemical family.

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| Bionectin A | S. aureus (including MRSA & QRSA strains) | 10-30 |

| Bionectin B | S. aureus (including MRSA & QRSA strains) | 10-30 |

| This compound | S. aureus (including MRSA & QRSA strains) | >100 |

The broader family of ETP alkaloids has been associated with a wide array of biological activities, including antiviral, antinematodal, and anti-inflammatory effects. acs.orgnih.govnih.govscispace.com For instance, verticillin (B84392) A, a related ETP compound, has demonstrated antinematodal activity against Panagrellus redivivus and Caenorhabditis elegans. mdpi.com

Despite the diverse bioactivities reported for the ETP class, specific pre-clinical studies detailing the anti-inflammatory, antinematodal, or antiviral activities of this compound itself are not available in the reviewed literature. The focus of published research has remained primarily on its antimicrobial profile and chemical synthesis.

Molecular Mechanisms of Action of this compound

Understanding the molecular mechanisms through which this compound and related ETPs exert their biological effects is an area of active investigation. Research into the broader class provides a framework for the potential mechanisms of this compound.

Identifying the specific molecular targets of natural products is crucial for understanding their mechanism of action. For the ETP class, target identification approaches generally involve a combination of computational and experimental methods. mdpi.com Techniques such as molecular docking are used to predict interactions between the compound and potential protein targets. aphrc.orgnih.gov For example, an in silico study of the related compound bionectin F predicted its potential to inhibit the M. tuberculosis enzyme MabA. aphrc.orgnih.gov

Other methodologies include affinity-based approaches and chemoproteomics, which help to directly identify protein-compound interactions within a cellular context. mdpi.com Furthermore, network-based analyses of compound-protein interactomes can help elucidate the broader functional mechanisms of drug action. mdpi.com While these methodologies are standard for the field, specific studies applying these techniques to identify and validate the molecular targets of this compound have not been reported.

A significant and emerging area of research for the ETP alkaloid class is their interaction with epigenetic machinery. acs.org Epigenetic modifications, such as the methylation of histones, are critical for regulating gene expression, and their dysregulation is implicated in diseases like cancer. nih.gov

Notably, chaetocin (B1668567) A, a well-studied ETP, has been identified as a potent inhibitor of histone methyltransferases (HMTs), such as SU(VAR)3-9. nih.govdntb.gov.ua HMTs are enzymes that add methyl groups to histone proteins, and their inhibition can alter chromatin structure and gene transcription. plos.orgrsc.org This established activity for a related ETP suggests that other members of this class, potentially including this compound, may also function by modulating epigenetic pathways. However, direct experimental evidence demonstrating the inhibition of histone methyltransferases or other epigenetic modifiers specifically by this compound is currently lacking in the scientific literature.

Modulation of Cellular Signaling Pathways Leading to Apoptosis

The induction of apoptosis, or programmed cell death, is a hallmark of the cytotoxic activity of ETP alkaloids. nih.govgoogle.com While specific studies delineating the precise apoptotic signaling pathways modulated by this compound are not extensively documented, research on closely related ETPs provides a framework for its likely mechanism.

ETP compounds are known to initiate a caspase-dependent apoptotic cascade. nih.gov This process involves the activation of key executioner caspases, such as caspase-3. nih.gov The activation of procaspase-3 to its active form is a critical step in the apoptotic pathway, leading to the cleavage of a multitude of cellular substrates, which culminates in the characteristic morphological changes of apoptosis, including membrane blebbing and chromatin condensation. nih.gov

One of the key substrates of activated caspase-3 is poly(ADP-ribose) polymerase-1 (PARP-1). The cleavage of PARP-1 by caspase-3 is a well-established marker of apoptosis. nih.gov Studies on other ETP derivatives have demonstrated their ability to induce the cleavage of both procaspase-3 and PARP-1 in cancer cell lines, confirming the engagement of the caspase-dependent apoptotic machinery. nih.govgoogle.com It is highly probable that this compound exerts its cytotoxic effects through a similar modulation of these core apoptotic signaling components.

The externalization of phosphatidylserine (B164497) on the outer leaflet of the plasma membrane is another early event in apoptosis. google.com This can be detected using annexin (B1180172) V staining. google.com Investigations into other ETP compounds have shown a significant increase in annexin V-positive cells, indicating their ability to trigger this early apoptotic signal. nih.govgoogle.com

| Apoptotic Marker | General Role in Apoptosis | Observed Effect with ETP Alkaloids |

| Caspase-3 Activation | Executioner caspase that cleaves key cellular proteins. nih.gov | ETPs induce the cleavage of procaspase-3 to its active form. nih.gov |

| PARP-1 Cleavage | A substrate of caspase-3; its cleavage is a hallmark of apoptosis. nih.gov | ETPs lead to the cleavage of PARP-1. nih.gov |

| Phosphatidylserine Externalization | An early "eat me" signal on the surface of apoptotic cells. google.com | ETP-treated cells show increased staining with annexin V. nih.govgoogle.com |

This table summarizes the general effects of ETP alkaloids on key apoptotic markers, which are likely applicable to this compound.

Role in Generation of Reactive Oxygen Species and Protein Adduct Formation

A central mechanism of action for ETP alkaloids, including likely for this compound, is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.govacs.orgmit.edu The disulfide bridge in the ETP core structure is capable of undergoing redox cycling, a process that can lead to the formation of superoxide (B77818) radical anions, hydroxyl radicals, and hydrogen peroxide. nih.govacs.org This surge in intracellular ROS can inflict damage on critical cellular components, including DNA, lipids, and proteins, ultimately triggering apoptosis. nih.govacs.org

The disulfide bond in this compound is also highly reactive towards thiol groups, particularly the cysteine residues in proteins. google.comacs.org This reactivity leads to the formation of mixed disulfides, resulting in the covalent modification and potential inactivation of target proteins. nih.govgoogle.com This direct interaction with cellular proteins can disrupt their structure and function, contributing to the cytotoxic effects of the compound. acs.org The formation of these protein adducts is a key aspect of the molecular mechanism of ETP alkaloids. google.com Reductive S-methylation of the epidithiodiketopiperazine motif in several natural products, including a compound structurally identical to this compound, has been shown to result in a significant loss of biological activity, underscoring the critical role of the disulfide bridge. nih.gov

| Mechanism | Description | Consequence |

| ROS Generation | Redox cycling of the disulfide bridge produces reactive oxygen species (e.g., O₂⁻, •OH, H₂O₂). nih.govacs.org | Induction of oxidative stress, DNA damage, and apoptosis. nih.govacs.org |

| Protein Adduct Formation | The disulfide bond reacts with cysteine residues in proteins to form mixed disulfides. nih.govgoogle.com | Inhibition of protein function and disruption of cellular signaling. google.comacs.org |

This interactive table outlines the dual role of the ETP scaffold in generating ROS and forming protein adducts, which are presumed to be key mechanisms for this compound.

Pre-clinical In Vivo Studies of this compound (Mechanistic Focus)

As of the current date, there is a notable absence of published pre-clinical in vivo studies specifically investigating the mechanistic aspects of this compound. The following sections are based on the general expectations for a compound of this class and the types of studies that would be necessary to elucidate its in vivo behavior.

Models for Assessing Molecular and Cellular Responses in Complex Biological Systems

To investigate the in vivo efficacy and mechanism of action of this compound, various pre-clinical models would be required. Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are standard for evaluating the anti-tumor activity of novel compounds. mdpi.com For instance, cell lines found to be sensitive to ETPs in vitro, such as various leukemia, lung, and breast cancer cell lines, could be used to establish these models. acs.orgmdpi.com

Furthermore, to delve into the mechanistic aspects, genetically engineered mouse models (GEMMs) that more accurately recapitulate human cancers could be employed. These models would allow for the study of this compound's effects on tumor growth and the tumor microenvironment in a more physiologically relevant context.

Pharmacodynamic Studies in Pre-clinical Models

Pharmacodynamic (PD) studies are essential to understand the molecular effects of a drug on its target tissue. For this compound, PD studies in pre-clinical models would focus on confirming the engagement of the proposed mechanisms of action in vivo. This would involve collecting tumor and surrogate tissue samples at various time points after treatment to analyze key biomarkers.

Expected pharmacodynamic markers for this compound, based on its ETP nature, would include indicators of apoptosis and oxidative stress. For example, an increase in cleaved caspase-3 and cleaved PARP-1 in tumor tissues would provide evidence of apoptosis induction. nih.gov Additionally, markers of oxidative stress, such as the levels of 8-oxoguanine (a marker of oxidative DNA damage), could be measured.

| Pharmacodynamic Marker | Mechanism of Action | Analytical Method |

| Cleaved Caspase-3 | Apoptosis | Immunohistochemistry (IHC), Western Blot |

| Cleaved PARP-1 | Apoptosis | Immunohistochemistry (IHC), Western Blot |

| 8-oxoguanine | Oxidative Stress | ELISA, Immunohistochemistry (IHC) |

This table provides examples of potential pharmacodynamic markers that could be assessed in pre-clinical models to verify the in vivo mechanism of action of this compound.

Investigation of Metabolic Fate in Pre-clinical Systems

Understanding the metabolic fate of this compound is crucial for its development as a potential therapeutic agent. In vivo metabolism studies in pre-clinical models, such as rodents, would be necessary to identify the major metabolic pathways and the resulting metabolites.

Given the reactivity of the disulfide bridge, it is plausible that this compound undergoes metabolic reduction and S-methylation. nih.gov It is also possible that the compound is metabolized by cytochrome P450 enzymes, leading to hydroxylated or other oxidized derivatives. Identifying these metabolites is important as they may have their own biological activities or toxicity profiles.

Techniques such as liquid chromatography-mass spectrometry (LC-MS) would be employed to analyze plasma, urine, and fecal samples from treated animals to identify and quantify this compound and its metabolites. This information is critical for understanding the compound's clearance, half-life, and potential for drug-drug interactions. To date, specific studies on the metabolic fate of this compound have not been reported. acs.orgnih.gov

No Publicly Available Data on the Biological Activity of this compound Limits Analysis of Structure-Activity Relationships

Despite a thorough search of scientific literature and chemical databases, no information is currently available on the biological activity of the chemical compound this compound. This compound is a known natural product, classified as a C12-hydroxylated epipolythiodiketopiperazine (ETP) alkaloid, which was first isolated in 2006. rsc.org Its complex chemical structure has been the subject of synthetic chemistry research, with a concise and efficient total synthesis being reported. rsc.orgmit.edu

The structure of this compound is characterized by a C3-indolylated core and a hydroxyl group at the C12 position, features that are common to many ETP alkaloids. rsc.org The development of synthetic routes to this compound and its stereoisomers has been a significant focus of the reported research, highlighting the chemical complexity of this class of molecules. mit.edursc.org

However, the user's request for an article focusing on the Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies of this compound and its analogues cannot be fulfilled at this time. Such studies are contingent on the availability of biological activity data, which is essential for correlating structural modifications with changes in efficacy or potency. Without any reported biological targets or activity metrics for this compound, it is impossible to conduct or report on SAR or QSAR investigations.

Therefore, the detailed outline provided by the user, which is structured around the analysis of biological activity, cannot be addressed. The following sections and subsections remain unwritten due to the absence of the necessary foundational data:

Structure Activity Relationship Sar Studies of Bionectin C Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

Correlation of Molecular Descriptors with Biological Outcomes

Further research into the biological properties of bionectin C is required before any analysis of its structure-activity relationships can be undertaken.

Advanced Research Methodologies and Future Directions for Bionectin C

Application of Advanced Imaging Techniques in Bionectin C Research

The intricate structural details and cellular interactions of this compound necessitate the use of advanced imaging techniques to fully elucidate its mechanism of action. While direct imaging studies on this compound are not yet prevalent in published literature, the application of cutting-edge imaging technologies, currently employed in analogous fields like biofilm and biomineralization research, holds immense promise. nih.govrsc.org Techniques such as laser scanning microscopy (LSM), magnetic resonance imaging (MRI), and scanning transmission X-ray microscopy (STXM) could provide in-situ analysis of the compound's effects on microbial communities or host cells. nih.gov

In the context of plant science, techniques like PALM, STORM, SPT, and FRET-FLIM are being used to visualize the assembly of cell walls in near real-time. inrae.fr These super-resolution microscopy methods could be adapted to study how this compound interacts with fungal or other target cell structures at the nanoscale. For instance, visualizing the localization of this compound within a cell or a biofilm matrix could reveal its primary sites of action. Furthermore, techniques like Fourier transform infrared microspectroscopic imaging and Raman imaging can reveal chemical and structural information in a spatial context, which would be invaluable for understanding the biochemical modifications induced by this compound at the cellular and tissue levels. researchgate.net

Future research should aim to utilize these advanced imaging modalities to track the dynamic interactions of fluorescently-labeled this compound derivatives with their biological targets. This would provide unprecedented insights into its uptake, subcellular distribution, and the morphological changes it induces.

Integration of Systems Biology Approaches for Comprehensive Understanding

A comprehensive understanding of this compound's biological role requires a shift from a single-target focus to a holistic, systems-level perspective. researchgate.netaiche.org Systems biology, which integrates diverse interdisciplinary approaches, can help unravel the complex network of interactions involving this compound, from the genetic to the metabolic level. researchgate.net By developing computational models and simulations, researchers can predict the behavior of biological systems in response to this compound exposure under various conditions. researchgate.netmdpi.com

The application of systems biology to this compound research could help to identify previously unknown pathways affected by the compound and to understand the emergent properties of the system as a whole. This approach is crucial for moving beyond a simple cause-and-effect understanding and towards a more nuanced appreciation of its pleiotropic effects.

Network Analysis of this compound Interactions

Network analysis is a powerful tool within systems biology for visualizing and analyzing the complex web of interactions between molecules. frontiersin.org In the context of this compound, constructing a protein-protein interaction (PPI) network could reveal the key protein hubs and modules that are perturbed by the compound. frontiersin.org By mapping the interactions of proteins that bind to or are modified by this compound, researchers can identify central nodes that may represent critical therapeutic targets. biorxiv.org

Dynamical network analysis, applied to molecular dynamics simulations, can further elucidate the allosteric communications within protein targets upon this compound binding. biorxiv.org This method can identify residues that are crucial for the regulation of protein function, even if they are distant from the binding site. Such analyses can guide the rational design of more potent and selective this compound analogs.

Omics Technologies (Proteomics, Metabolomics) in Mechanism Elucidation

Omics technologies, such as proteomics and metabolomics, are indispensable for elucidating the mechanism of action of bioactive compounds like this compound. hortherbpublisher.comrsc.orgecetoc.org These high-throughput techniques provide a global snapshot of the changes in protein and metabolite levels within a cell or organism following treatment with the compound. labmanager.combiocompare.com

Proteomics: The study of the entire protein complement can reveal which proteins are up- or down-regulated in response to this compound. Quantitative proteomics can identify proteins involved in specific pathways that are affected, offering clues to the compound's mode of action. nih.gov For example, identifying changes in the abundance of enzymes involved in a particular metabolic pathway could point towards that pathway being a primary target.

Metabolomics: This field focuses on the comprehensive analysis of metabolites in a biological sample. nih.gov By comparing the metabolomic profiles of treated versus untreated cells, researchers can identify specific metabolic pathways that are disrupted by this compound. frontiersin.orgcore.ac.uk This is particularly relevant as many natural products exert their effects by interfering with cellular metabolism. Integrated analysis of proteomics and metabolomics data can provide a more complete picture, linking changes in protein expression to alterations in metabolic function. nih.gov

| Omics Technology | Application in this compound Research | Potential Insights |

| Proteomics | Identify and quantify changes in the proteome of cells treated with this compound. | Elucidation of affected signaling pathways, identification of direct protein targets, understanding of cellular stress responses. nih.gov |

| Metabolomics | Profile the changes in small molecule metabolites in response to this compound. | Identification of disrupted metabolic pathways, discovery of biomarkers for compound activity, understanding of off-target metabolic effects. biocompare.comfrontiersin.org |

Translational Research Perspectives and Unanswered Questions

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in a clinical or agricultural setting. openaccessjournals.com For this compound, this involves translating the knowledge gained from fundamental research into tangible benefits, such as the development of new therapeutic agents.

Challenges in Production and Scalability for Broader Research

A major hurdle in the broader investigation and potential application of this compound is the challenge associated with its production and scalability. The total synthesis of Bionectins A and C has been described as concise and efficient, yet it involves complex chemical steps. nih.govscispace.commit.edursc.org Key challenges include the synthesis of the erythro-β-hydroxytryptophan amino acid precursor and the stereoselective construction of the core structure. nih.govmit.edu The inductive effects of the C12-hydroxyl group present significant difficulties in certain chemical reactions, necessitating the development of novel intramolecular strategies. nih.gov

Overcoming these synthetic challenges is crucial for producing sufficient quantities of this compound for extensive preclinical and clinical research. Further research into optimizing the synthetic route or exploring biosynthetic production methods in a heterologous host could be fruitful avenues to improve scalability.

| Synthesis Challenge | Description | Reference |

| erythro-β-hydroxytryptophan synthesis | A scalable method for this specific amino acid precursor is required. | nih.govmit.edu |

| Intramolecular Friedel–Crafts reaction | Necessary to overcome the deactivating effect of the C12-hydroxyl group. | nih.gov |

| Stereoinvertive hydroxylation | A novel permanganate-mediated reaction was discovered, highlighting the complexity. | nih.gov |

| Mild deprotection of thiol surrogates | Required for the final steps of the synthesis. | nih.govscispace.com |

Exploration of Novel Therapeutic Targets for this compound

This compound belongs to the epipolythiodiketopiperazine (ETP) class of fungal metabolites, which are known for their potent biological activities. nih.gov Bionectins A and B have demonstrated antibacterial activity. mdpi.com The broader class of verticillins, which includes the bionectins, has been noted for its chemotherapeutic potential, with some members acting as selective inhibitors of histone methyltransferases (HMTases). nih.gov This suggests that this compound could have epigenetic targets, which are of significant interest in cancer therapy.

The structural similarity of this compound to other bioactive ETPs like gliocladin A warrants further investigation into its potential therapeutic targets. nih.gov Exploring its activity against a panel of cancer cell lines, particularly those with known dependencies on specific epigenetic pathways, could uncover novel therapeutic applications. acs.org Furthermore, CRISPR-Cas9 genome screening could be employed to identify genes that have synthetic lethal interactions with this compound, thereby revealing new therapeutic targets and strategies for combination therapies. biorxiv.org The exploration of its potential as an antimycobacterial agent is also a promising, yet underexplored, avenue. researchgate.net

Potential for Hybrid Compounds and Prodrug Strategies

Given the complex architecture of this compound, it presents a versatile platform for chemical modification. Two promising strategies to harness its potential are the creation of hybrid compounds and the development of prodrugs.

Hybrid Compounds:

Molecular hybridization involves covalently linking two or more pharmacophores to create a new single molecule with potentially enhanced affinity, selectivity, and efficacy, or a multi-target profile. nih.gov This approach could be particularly fruitful for this compound, which currently lacks significant intrinsic bioactivity. By conjugating the this compound scaffold with molecules possessing known therapeutic actions, it may be possible to generate novel compounds with synergistic or additive effects.

One of the most versatile methods for creating such hybrids is the use of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov Researchers have successfully synthesized ETP-azides that can be readily conjugated with other molecules without compromising their core structure. acs.org This opens up the possibility of creating this compound-based hybrids with a wide array of functionalities, such as:

Anticancer agents: Hybridizing this compound with known cytotoxic agents could lead to compounds with improved tumor-targeting or novel mechanisms of action. For instance, hybrids of matrine (B1676216) and chalcone (B49325) have shown superior anticancer activity compared to the individual components. nih.gov

Antimicrobial agents: Given the antibacterial nature of bionectins A and B, creating hybrids of this compound with other classes of antibiotics could be a strategy to combat drug-resistant bacterial strains.

Targeting moieties: Conjugating this compound to ligands that bind to specific cellular receptors, such as those overexpressed on cancer cells, could facilitate targeted delivery and reduce off-target effects.

Prodrug Strategies:

A prodrug is an inactive or less active derivative of a drug molecule that is converted into its active form within the body through enzymatic or chemical processes. This strategy can be employed to overcome undesirable properties of a parent drug, such as poor solubility, instability, or lack of targeting. For this compound, a prodrug approach could be envisioned to transform it into a more active form in situ.

The disulfide bridge in the related ETPs is crucial for their biological activity. researchgate.net Research on other ETPs suggests that modifications of this disulfide bridge can create prodrugs. nih.gov For instance, methyl disulfides, thioacetates, and dithiocarbonates can act as prodrugs that are converted to the active epidisulfide form in the reducing environment of the cell. nih.gov

Another sophisticated prodrug strategy involves the creation of bisdisulfides. These compounds may serve as ETP prodrugs that are particularly effective in treating cancers with high levels of glutathione (B108866) (GSH). acs.orgnih.gov The higher concentration of GSH in the tumor microenvironment could trigger the conversion of the bisdisulfide prodrug into the active ETP, leading to localized cytotoxic effects. acs.orgnih.gov

| Prodrug Strategy for ETPs | Potential Activating Environment | Rationale |

| Methyl Disulfides | Reducing cytoplasmic environment | Conversion to active thiols through reduction or nucleophilic displacement. nih.gov |

| Thioacetates | Presence of hydrolases, carboxylesterases, and lipases. nih.gov | Enzymatic cleavage to release the active epidisulfide pharmacophore. nih.gov |

| Dithiocarbonates | Reducing cytoplasmic environment | Conversion to the active epidisulfide form. nih.gov |

| Bisdisulfides | High glutathione (GSH) concentrations (e.g., in tumors). acs.orgnih.gov | Selective activation in the tumor microenvironment to release the cytotoxic ETP. acs.orgnih.gov |

Cross-Disciplinary Research Directions (e.g., Nanotechnology for Delivery)

The integration of principles and techniques from other scientific fields, particularly nanotechnology, holds immense promise for advancing the therapeutic application of compounds like this compound. Nanotechnology-based drug delivery systems can address challenges such as poor solubility, low bioavailability, and non-specific targeting. jrhm.orgdovepress.com

Nanocarriers for Enhanced Delivery:

Various types of nanocarriers could be employed to encapsulate or conjugate with this compound or its derivatives to improve their pharmacokinetic and pharmacodynamic profiles. frontiersin.org These include:

Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They are biocompatible and can be surface-modified for targeted delivery. jrhm.org

Polymeric Nanoparticles: These are solid colloidal particles that can be engineered for controlled and sustained drug release. Their surfaces can also be functionalized with targeting ligands. frontiersin.org

Micelles: These are self-assembling nanosized structures with a hydrophobic core and a hydrophilic shell, making them suitable for carrying poorly water-soluble compounds like many ETPs. jrhm.org

Dendrimers: These are highly branched, tree-like macromolecules with a well-defined structure that can be precisely engineered for drug delivery applications. frontiersin.org

The application of these nanotechnologies could potentially overcome the limitations of this compound by:

Improving Solubility and Bioavailability: Encapsulating the lipophilic this compound molecule within a hydrophilic nanocarrier can enhance its solubility in aqueous environments and improve its absorption and circulation time in the body. scirp.org

Targeted Delivery: By decorating the surface of nanocarriers with specific ligands (e.g., antibodies, peptides, or aptamers), they can be directed to particular cells or tissues, such as cancer cells. mdpi.com This would concentrate the therapeutic agent at the site of action, increasing its efficacy and minimizing systemic toxicity.

Controlled Release: Nanocarriers can be designed to release their payload in response to specific stimuli present in the target microenvironment, such as changes in pH or the presence of certain enzymes. mdpi.com

| Nanocarrier Type | Key Features | Potential Application for this compound Derivatives |

| Liposomes | Biocompatible, can carry hydrophilic and hydrophobic drugs, surface modifiable. jrhm.org | Encapsulation to improve solubility and enable targeted delivery. |

| Polymeric Nanoparticles | Biocompatible, controlled release, surface functionalization. frontiersin.org | Sustained release formulations and targeted delivery to specific tissues. |

| Micelles | Self-assembling, suitable for hydrophobic drugs. jrhm.org | Solubilization of this compound and its derivatives for improved administration. |

| Dendrimers | Highly branched, well-defined structure, precise engineering. frontiersin.org | Development of highly functionalized drug-dendrimer conjugates. |

Q & A

Q. How is the molecular structure of bionectin C determined, and what analytical techniques are critical for confirming its configuration?

The molecular structure of this compound (C₂₀H₃₆N₈O₁₀S₂) is characterized using a combination of spectroscopic methods and X-ray crystallography. Key techniques include nuclear magnetic resonance (NMR) for resolving stereochemistry at chiral centers, high-resolution mass spectrometry (HRMS) for molecular formula validation, and circular dichroism (CD) to confirm absolute configuration. For example, in enantioselective syntheses, NMR NOE analysis distinguishes β-oriented substituents from α-epimers based on polarity differences in silica gel chromatography .

Q. What are the foundational synthetic strategies for producing this compound, and how do reaction conditions influence stereochemical outcomes?

this compound is synthesized via stereoselective reduction of trioxopiperazine precursors. Lithium tri-sec-butylborohydride (L-selectride) at −78°C achieves high stereoselectivity (14:1 epimer ratio) by favoring β-hydroxyl intermediates. Subsequent dihydroxylation and acetylation steps yield key intermediates for epidisulfide or methylthio functionalization. Critical variables include temperature control, solvent choice (e.g., CH₂Cl₂ for silylation), and catalysts like BF₃•OEt₂ for regioselectivity .

Q. How should researchers design experiments to validate the biological activity of this compound, and what statistical parameters ensure reliability?

Experiments require a minimum sample size of n = 5 per group to detect a 25% mean difference with 95% confidence (α = 0.05, power = 0.8). Use randomized group allocation, blinded data analysis, and pre-specified exclusion criteria (e.g., excluding blood-contaminated samples). Report statistical tests (e.g., two-tailed t-tests), confidence intervals, and error bars (SD or SEM). Replicate experiments ≥3 times to confirm reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound intermediates, particularly during deacetylation?

Yield inconsistencies arise from competing decomposition pathways during acetyl cleavage. Optimize reaction conditions by adjusting substrate concentration, temperature, and catalysts (e.g., DMAP accelerates deacetylation while minimizing byproducts like 3,3’-biindole). Validate intermediate stability via real-time HPLC monitoring and scale reactions incrementally to identify critical decomposition thresholds .

Q. What methodologies address challenges in reproducing epidisulfide formation during total synthesis of this compound?

Epidisulfide formation via iodine/Et₃N oxidation of dithiol intermediates is sensitive to trace moisture and oxygen. Use rigorously anhydrous solvents, inert atmospheres, and immediate downstream processing (e.g., deacetylation within 1 hour). Characterize intermediates using ¹H-¹³C HMBC NMR to confirm disulfide connectivity and avoid misassignment of regioisomers .

Q. How should researchers design a mixed-methods study to correlate this compound’s structural modifications with bioactivity?

Combine quantitative structure-activity relationship (QSAR) modeling with in vitro assays. For QSAR, use DFT calculations to map electronic properties (e.g., HOMO/LUMO energies) and molecular docking to predict target binding. Pair this with dose-response assays (IC₅₀ determinations) in relevant cell lines. Apply multivariate regression to identify significant predictors of activity, adjusting for multiple comparisons using Bonferroni correction .

Methodological Best Practices

- Data Reporting : Include exact sample sizes (e.g., n = 10 cell cultures), measurement units, and raw data in supplementary files. For synthetic steps, report yields, dr (diastereomeric ratio), and ee (enantiomeric excess) .

- Ethical Compliance : For biological studies, disclose cell line origins (e.g., ATCC numbers) and ethics approvals for human/animal protocols .

- Reproducibility : Deposit synthetic procedures in public repositories (e.g., protocols.io ) with step-by-step videos for critical techniques like column chromatography under low-temperature conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.